- Product class 1: monohydric phenols and corresponding phenolates - synthesis from nonaromatic precursors, Science of Synthesis, 2007, 31, 337-401
Cas no 89228-42-2 (2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester)
2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester
- methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
- 4-hydroxy-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid methyl ester
- Methyl 5,6,7,8-tetrahydro-4-hydroxy-2-naphthalenecarboxylate (ACI)
- AS-39912
- AKOS022648640
- DTXSID90526608
- MFCD07779371
- SCHEMBL19579743
- CS-W000576
- DB-229144
- methyl4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
- 2-Naphthalenecarboxylic acid,5,6,7,8-tetrahydro-4-hydroxy-methyl ester
- 2-NAPHTHALENECARBOXYLIC ACID, 5,6,7,8-TETRAHYDRO-4-HYDROXY-METHYL ESTER
- 89228-42-2
-
- MDL: MFCD07779371
- Inchi: 1S/C12H14O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h6-7,13H,2-5H2,1H3
- InChI Key: XAINZGNJMZZXKT-UHFFFAOYSA-N
- SMILES: O=C(C1C=C2CCCCC2=C(O)C=1)OC
Computed Properties
- Exact Mass: 206.09400
- Monoisotopic Mass: 206.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 91
- XLogP3: 2.8
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Color/Form: NA
- Density: 1.2±0.1 g/cm3
- Boiling Point: 384.1±42.0 °C at 760 mmHg
- PSA: 46.53000
- LogP: 2.05760
2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219003829-250mg |
2-Naphthalenecarboxylic acid,5,6,7,8-tetrahydro-4-hydroxy-methyl ester |
89228-42-2 | 95% | 250mg |
$680.00 | 2023-08-31 | |
| Alichem | A219003829-500mg |
2-Naphthalenecarboxylic acid,5,6,7,8-tetrahydro-4-hydroxy-methyl ester |
89228-42-2 | 95% | 500mg |
$980.00 | 2023-08-31 | |
| Alichem | A219003829-1g |
2-Naphthalenecarboxylic acid,5,6,7,8-tetrahydro-4-hydroxy-methyl ester |
89228-42-2 | 95% | 1g |
$1685.00 | 2023-08-31 | |
| Chemenu | CM242405-1g |
Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
89228-42-2 | 95+% | 1g |
$425 | 2021-08-04 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2192-1g |
methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
89228-42-2 | 95% | 1g |
$335 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N16430-250mg |
Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
89228-42-2 | 250mg |
¥1360.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N16430-1g |
Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
89228-42-2 | 1g |
¥3380.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N16430-500mg |
Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
89228-42-2 | 500mg |
¥2200.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N16430-10g |
Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
89228-42-2 | 10g |
¥16880.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N16430-100mg |
Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
89228-42-2 | 100mg |
¥1020.0 | 2021-09-08 |
2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester Production Method
Production Method 1
Production Method 2
- Palladium-catalyzed cross-coupling to 1,2-dialkenyl cycloalkenes: Substrates for the synthesis of versatile cyclic carbon skeletons, 1999, , ,
2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester Raw materials
- 2-Propenoic acid, 3-[2-(1-methoxyethenyl)-1-cyclohexen-1-yl]-, methyl ester, (2E)-
- Vinylene carbonate
- Methyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate
2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester Preparation Products
2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester Suppliers
2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on 2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester
Introduction to 2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester (CAS No. 89228-42-2)
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester, identified by the Chemical Abstracts Service registry number 89228-42-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, belonging to the class of tetrahydronaphthalene derivatives, exhibits a unique structural framework that has garnered attention for its potential biological activities and synthetic utility. The presence of both a hydroxyl group and an ester moiety in its structure makes it a versatile intermediate for the development of more complex chemical entities.
The compound's structure consists of a naphthalene core that has been partially saturated through the introduction of four hydrogen atoms, forming a tetrahydronaphthalene backbone. This saturation introduces conformational flexibility, which can influence its interactions with biological targets. The hydroxyl group at the 4-position and the ester group at the 3-position further modulate its reactivity and solubility characteristics. These features make it a valuable scaffold for medicinal chemists seeking to design novel molecules with therapeutic potential.
In recent years, there has been growing interest in tetrahydronaphthalene derivatives due to their reported bioactivities. Studies have suggested that compounds within this class may exhibit properties such as anti-inflammatory, analgesic, and antioxidant effects. The hydroxyl group in particular is known to participate in hydrogen bonding interactions, which can be crucial for binding to biological receptors. The ester functionality also provides a site for further chemical modification, allowing for the synthesis of analogs with tailored properties.
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester (CAS No. 89228-42-2) has been explored in several research contexts. One notable area of investigation is its role as a precursor in the synthesis of more complex pharmacophores. For instance, researchers have utilized this compound to develop derivatives with enhanced metabolic stability or improved bioavailability. The ability to functionalize both the hydroxyl and ester groups allows for the creation of molecules with diverse pharmacological profiles.
Recent advancements in computational chemistry have also highlighted the importance of tetrahydronaphthalene derivatives in drug discovery. Molecular modeling studies have identified this scaffold as a promising candidate for further optimization. By leveraging virtual screening techniques, researchers can rapidly assess the binding affinity of various derivatives to target proteins. This approach has accelerated the identification of lead compounds for subsequent experimental validation.
The synthesis of 2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester (CAS No. 89228-42-2) typically involves multi-step organic transformations. Common methodologies include cyclization reactions followed by functional group modifications to introduce the hydroxyl and ester groups. Advances in synthetic chemistry have enabled more efficient and scalable routes to these compounds, making them more accessible for industrial applications.
In addition to its pharmaceutical applications, this compound has found utility in materials science and chemical biology. Its unique structural features make it a suitable candidate for studying molecular recognition processes and developing novel materials with specific functionalities. For example, researchers have explored its use as a ligand in coordination chemistry or as a building block for supramolecular assemblies.
The growing body of research on tetrahydronaphthalene derivatives underscores their significance as chemical entities with broad applications. As our understanding of their structural and functional properties continues to evolve, new opportunities for their use in medicine and beyond are likely to emerge. The compound described here (CAS No. 89228-42-2) represents just one example of how these versatile molecules can contribute to scientific progress.
Future directions in this field may involve exploring novel synthetic strategies to access previously unreported derivatives or investigating their biological activities through high-throughput screening assays. Collaborative efforts between synthetic chemists and biologists will be essential in unlocking the full potential of these compounds. By combining experimental insights with computational predictions, researchers can design molecules that meet specific therapeutic requirements.
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